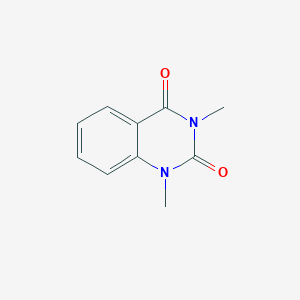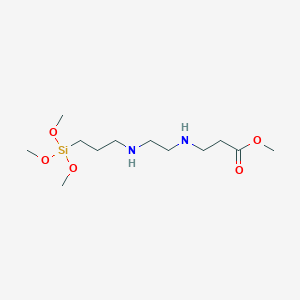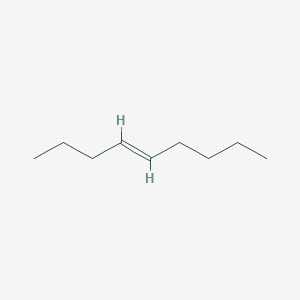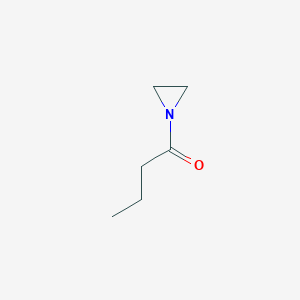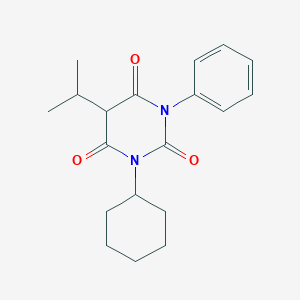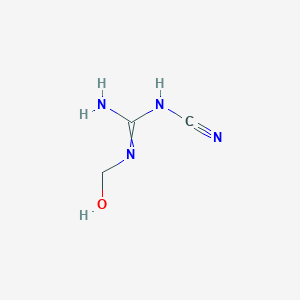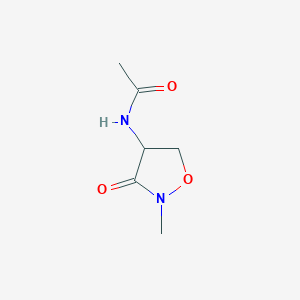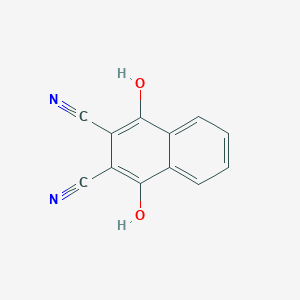
Óxido de rubidio y tungsteno (Rb2WO4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium tungsten oxide, with the chemical formula Rb₂WO₄, is an inorganic compound that belongs to the family of tungsten oxides. This compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific research fields. Rubidium tungsten oxide is typically characterized by its crystalline structure, which contributes to its stability and reactivity.
Aplicaciones Científicas De Investigación
Rubidium tungsten oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of biosensors.
Medicine: Its photothermal properties make it a candidate for photothermal therapy in cancer treatment.
Industry: Rubidium tungsten oxide is used in the production of electrochromic devices, gas sensors, and energy storage systems.
Mecanismo De Acción
Target of Action
Rubidium tungsten oxide (Rb2WO4) primarily targets organic pollutants in water and wastewater. It is also used in the field of consumer electronics due to its electrochromic properties .
Action Environment
The action of Rb2WO4 is influenced by environmental factors such as light and temperature. Light is necessary for the photocatalytic process, while temperature can affect the rate of reaction . Furthermore, the presence of other alkali metal cations in the environment can lead to the formation of mixed-cation tungstates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rubidium tungsten oxide can be synthesized through several methods, including solid-state reactions and hydrothermal synthesis. In a typical solid-state reaction, rubidium carbonate (Rb₂CO₃) and tungsten trioxide (WO₃) are mixed in stoichiometric amounts and heated at high temperatures (around 800-1000°C) in an inert atmosphere to form rubidium tungsten oxide. The reaction can be represented as: [ Rb₂CO₃ + WO₃ \rightarrow Rb₂WO₄ + CO₂ ]
Industrial Production Methods: Industrial production of rubidium tungsten oxide often involves similar high-temperature solid-state reactions. the process may be optimized for large-scale production by using continuous furnaces and controlled atmospheres to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Rubidium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Rubidium tungsten oxide can be oxidized in the presence of strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) at elevated temperatures.
Substitution: Substitution reactions may involve the replacement of rubidium ions with other alkali metal ions under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tungsten compounds, while reduction can produce lower oxidation state tungsten oxides.
Comparación Con Compuestos Similares
Rubidium tungsten oxide can be compared with other tungsten oxides and tungsten bronzes:
Tungsten Trioxide (WO₃): Unlike rubidium tungsten oxide, tungsten trioxide is a well-known electrochromic material used in smart windows and displays.
Cesium Tungsten Bronze (Cs₀.₃₃WO₃): This compound is known for its near-infrared shielding properties, making it useful in solar control applications.
Potassium Tungsten Bronze (K₀.₃₃WO₃): Similar to cesium tungsten bronze, it has applications in energy storage and electrochromic devices.
Rubidium tungsten oxide stands out due to its specific combination of rubidium and tungsten, which imparts unique electronic and structural properties not found in other tungsten oxides or bronzes.
Propiedades
Número CAS |
13597-52-9 |
|---|---|
Fórmula molecular |
ORbW |
Peso molecular |
285.31 g/mol |
Nombre IUPAC |
oxygen(2-);rubidium(1+);tungsten |
InChI |
InChI=1S/O.Rb.W |
Clave InChI |
BDYJTMSAJACSQH-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Rb+].[Rb+].[W] |
SMILES canónico |
O=[W].[Rb] |
Key on ui other cas no. |
13597-52-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


